15-Oxospiramilactone

Colorectal Cancer Wnt Signaling Small Molecule Inhibitor

Researchers targeting Wnt-driven cancers or mitochondrial disorders need selective tools. Standard Wnt inhibitors lack dual USP30 activity. 15-Oxospiramilactone (NC043) provides a validated dual mechanism: • Disrupts β-catenin/TCF4 complex without altering β-catenin stability • Inhibits USP30 to promote mitochondrial fusion in Mfn1/2-deficient cells 3.3- to 13-fold potency advantage over SR-37 with 4- to 6-fold cancer selectivity. Xenograft efficacy at 90 μg/kg. ≥98% purity. In stock.

Molecular Formula C20H26O4
Molecular Weight 330.4 g/mol
Cat. No. B609486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15-Oxospiramilactone
SynonymsNC043;  NC-043;  NC 043.
Molecular FormulaC20H26O4
Molecular Weight330.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H26O4/c1-11-12-4-7-20(16(11)22)14(8-12)19-6-3-5-18(2,10-24-17(19)23)13(19)9-15(20)21/h12-15,21H,1,3-10H2,2H3/t12-,13+,14-,15+,18-,19-,20+/m0/s1
InChIKeyXZYYWKVDXANEHM-WFIVFVBGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





15-Oxospiramilactone Procurement Guide


15-Oxospiramilactone (NC043, S3, CAS 1053172-87-4) is a semi-synthetic diterpenoid derived from Spiraea japonica [1]. Unlike parent spiramilactones, this compound acts dually by inhibiting canonical Wnt signaling downstream of β-catenin stability and inhibiting the deubiquitinase USP30 to promote mitochondrial fusion [2]. It is recognized as a distinct chemical probe and preclinical lead [3].

15-Oxospiramilactone: Limits of Generic Substitutes


Simple interchange with other Wnt signaling inhibitors (e.g., ICG-001, XAV939) or generic mitochondrial modulators (e.g., Mdivi-1) is not scientifically valid [1]. 15-Oxospiramilactone operates via a distinct molecular mechanism that does not primarily affect β-catenin stability but instead disrupts the β-catenin/TCF4 transcriptional complex [2]. Concurrently, its inhibition of USP30 promotes non-degradative ubiquitination of mitofusins, a mechanism distinct from mitochondrial fission inhibitors [3]. Procurement based solely on class-level activity ignores these dual-target specificities and the unique therapeutic windows documented in comparative studies [4].

15-Oxospiramilactone: Quantitative Evidence


Potency Advantage Over SR-37 in Colon Cancer Cells

In a direct head-to-head comparison with its structural analogue SR-37, 15-Oxospiramilactone (NC043) demonstrated significantly superior potency. SR-37 exhibited a 13-fold higher IC50 in Caco-2 cells and a 3.3-fold higher IC50 in SW480 cells compared to NC043 [1].

Colorectal Cancer Wnt Signaling Small Molecule Inhibitor

Selective Therapeutic Window in Colon Epithelium

Quantitative analysis of cell viability revealed a clear selectivity window. The IC50 of 15-Oxospiramilactone in the normal colon epithelial cell line CCD-841-CoN was 4- to 6-fold higher than in colon carcinoma cells (SW480 and Caco-2) [1].

Therapeutic Index Selectivity Cancer Cell Line

Cytotoxicity in Multidrug-Resistant Renal Cancer

In multidrug-resistant renal cell carcinoma (RCC) models, 15-Oxospiramilactone demonstrated sustained activity where typical chemotherapeutics often fail. It significantly inhibited the growth of ACHN cells with an IC50 of 0.987 μmol/L and 786-0 cells with an IC50 of 1.088 μmol/L at 72 hours [1][2]. This effect is mechanistically linked to downregulation of ABCB1 expression via inhibition of β-catenin/TCF4 association [3].

Multidrug Resistance Renal Cell Carcinoma ABCB1

USP30 Inhibition Rescues Mitochondrial Fusion

15-Oxospiramilactone (S3) is distinguished by its ability to inhibit the deubiquitinase USP30 (Target ID: T52910) [1]. In functional assays, this inhibition restores the mitochondrial network and oxidative respiration specifically in cells that are deficient in either Mitofusin 1 (Mfn1) or Mitofusin 2 (Mfn2) [2]. This mechanism is unique among known small-molecule mitochondrial fusion promoters.

Mitochondrial Dynamics USP30 Mitophagy

In Vivo Tumor Suppression in SW480 Xenograft

In a colon cancer xenograft model, intraperitoneal injection of 15-Oxospiramilactone (NC043) at 90 μg/kg daily for 17 days resulted in a significant reduction in tumor volume compared to vehicle control [1]. Notably, this efficacious dose did not affect the body weight of the treated mice, indicating a favorable tolerability profile in this model .

In Vivo Efficacy Xenograft Colon Cancer

Apoptosis Induction in Bax/Bak-Deficient Cells

A key differentiator for 15-Oxospiramilactone is its demonstrated ability to induce apoptosis in cells lacking the pro-apoptotic proteins Bax and Bak, a common mechanism of chemoresistance [1]. It exhibited an IC50 of 1.736 μM for apoptosis induction in Bax(-/-)/Bak(-/-) mouse embryonic fibroblasts (MEFs) after 48 hours [2].

Apoptosis Chemoresistance Bax/Bak

15-Oxospiramilactone: Application Scenarios


Colorectal Cancer Wnt Pathway Studies

Based on its 3.3- to 13-fold potency advantage over analogue SR-37 and its 4- to 6-fold selectivity window over normal colonic epithelial cells, 15-Oxospiramilactone is the preferred compound for in vitro and in vivo CRC studies aiming to disrupt β-catenin/TCF4-mediated transcription [1]. Its validated xenograft efficacy at 90 μg/kg further supports its use in preclinical CRC models .

Multidrug-Resistant Renal Cell Carcinoma

For RCC research involving chemoresistant cell lines like ACHN and 786-0, 15-Oxospiramilactone offers a distinct advantage [1]. Its mechanism of downregulating the drug efflux pump ABCB1 via Wnt/β-catenin inhibition provides a dual-action benefit, making it a superior choice over standard Wnt inhibitors that do not address this resistance pathway .

Mitochondrial Dynamics in Neurodegeneration

Given its unique activity as a USP30 inhibitor that rescues mitochondrial fusion in Mfn1- or Mfn2-deficient cells, 15-Oxospiramilactone is an essential chemical probe for investigating mitochondrial quality control [1]. It is directly applicable in cellular models of mitochondrial fragmentation associated with neurodegeneration, offering a mechanism distinct from fission inhibitors like Mdivi-1 .

Apoptosis and Chemoresistance Mechanisms

The ability of 15-Oxospiramilactone to induce apoptosis in Bax/Bak double-knockout cells makes it a valuable tool for studying alternative cell death pathways and overcoming apoptosis-related drug resistance [1]. It is particularly relevant for screening campaigns aimed at identifying compounds active against tumors with defective mitochondrial apoptosis machinery .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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